Naphthalen-1-yl (3-chlorophenyl)carbamate
Description
Properties
CAS No. |
117081-91-1 |
|---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
naphthalen-1-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H12ClNO2/c18-13-7-4-8-14(11-13)19-17(20)21-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
InChI Key |
UMJPWKQODJYEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Naphthalen 1 Yl 3 Chlorophenyl Carbamate Derivatives
Impact of Substituent Variations on Biological Potency
Variations in the substituents on both the naphthalene (B1677914) and phenyl moieties, as well as on the carbamate (B1207046) nitrogen, can dramatically alter the physicochemical properties and, consequently, the biological activity of the molecule.
The nature of the substituent on the carbamate nitrogen atom plays a pivotal role in determining the biological activity profile. Studies on analogous series, such as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates, have demonstrated the impact of varying N-substituents on antimicrobial activity. nih.gov
Research has shown that short-chain N-alkyl substituents can confer significant biological activity. For instance, derivatives with N-ethyl groups have displayed notable antistaphylococcal and antimycobacterial activities. nih.gov As the size of the alkyl or cycloalkyl group increases, the biological activity can either increase or decrease, depending on the specific biological target and the nature of the binding pocket. In some cases, bulkier substituents, such as those larger than a propyl or isopropyl group, lead to a leveling-off or a slight decrease in activity, suggesting potential steric hindrance at the active site. nih.gov
The introduction of an arylalkyl group, such as a benzyl substituent, can introduce additional binding interactions, like π-π stacking, which may enhance potency. The precise effect, however, is highly dependent on the target protein's topology.
Table 1: Antimicrobial Activity of N-Substituted 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Carbamates
| Compound | R (N-Substituent) | MIC against S. aureus (µM) | MIC against M. tuberculosis (µM) |
|---|---|---|---|
| 1 | Ethyl | 42 | 21 |
| 2 | Propyl | ~70 | ~70 |
| 3 | Isopropyl | ~70 | ~70 |
| 4 | Butyl | ~70 | - |
| 5 | Cyclohexyl | >100 | >100 |
Data is derived from studies on structurally similar 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates and serves as an illustrative example. nih.gov
Halogenation of the phenyl ring is a key strategy for modulating the electronic properties and lipophilicity of the molecule, which in turn affects its biological activity. researchgate.netnih.gov The position, number, and type of halogen substituent can have profound effects.
The 3-chloro substituent in the parent compound, Naphthalen-1-yl (3-chlorophenyl)carbamate, is an electron-withdrawing group that influences the reactivity of the carbamate moiety. nih.gov Electron-withdrawing groups can increase the electrophilicity of the carbamate carbonyl carbon, potentially enhancing its interaction with nucleophilic residues, such as serine, in the active site of target enzymes like hydrolases or cholinesterases. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR studies provide a quantitative framework to understand the relationship between the chemical structure and biological activity of a series of compounds. These models use statistical methods to correlate physicochemical descriptors with observed biological outcomes. nih.govplos.org
For naphthalene and carbamate derivatives, several physicochemical descriptors have been shown to be important for their biological activity. nih.govresearchgate.net These often include:
Lipophilicity (log P): This descriptor measures the hydrophobicity of a molecule. A proper balance of lipophilicity is often required for optimal activity, as it governs membrane permeability and binding to hydrophobic pockets in target proteins. QSAR studies on naphthalen-1-yl derivatives have indicated the importance of the partition coefficient (log P) in describing their antimicrobial activity. nih.gov
Electronic Parameters: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as Hammett constants (σ), quantify the electronic properties of the molecule. nih.govnih.govnih.gov These parameters are crucial for understanding the reactivity and electrostatic interactions of the compound. For example, a QSAR analysis of O-phenyl carbamates revealed a strong correlation between the electron-withdrawing effect of substituents (measured by σ) and their inhibitory activity against fatty acid amide hydrolase (FAAH). nih.gov
Topological Indices: These descriptors, such as molecular connectivity indices (e.g., ¹χ, ³χ), describe the size, shape, and branching of a molecule. They have been successfully used to model the antimicrobial activity of substituted hydrazides derived from naphthalene. nih.gov
The biological potency of this compound derivatives is governed by a combination of steric and electronic factors.
Steric Factors: The size and shape of the molecule and its substituents are critical for a proper fit within the binding site of a biological target. Descriptors such as Molar Refractivity (MR) and Connolly Accessible Area are often used in QSAR models to quantify these steric effects. nih.govresearchgate.net An optimal volume and shape are necessary to maximize favorable interactions and avoid steric clashes.
Electronic Factors: The distribution of electrons in the molecule dictates its ability to form hydrogen bonds, electrostatic interactions, and covalent bonds with the target. The electron-withdrawing nature of the 3-chloro substituent, for example, enhances the partial positive charge on the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by a catalytic serine residue in enzymes like acetylcholinesterase (AChE). nih.gov QSAR models for carbamate-based AChE inhibitors have identified descriptors related to electronic properties, such as ELUMO, as being significant for predicting activity. nih.govplos.org
Ligand-Based SAR Studies
In the absence of a known 3D structure of the biological target, ligand-based SAR approaches can be employed to deduce the key structural requirements for activity. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore modeling is a common ligand-based technique. By aligning a set of active molecules, a pharmacophore model can be generated that defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. For carbamate inhibitors, a typical pharmacophore might include a hydrophobic naphthalene group, a hydrogen bond acceptor (the carbamate carbonyl), and another hydrophobic/aromatic region (the 3-chlorophenyl ring). nih.gov
These models can then be used to guide the design of new derivatives with improved potency or to virtually screen compound libraries for new potential hits. nih.gov The insights gained from how different N-substituents and phenyl ring halogenation patterns affect activity are crucial inputs for developing robust and predictive ligand-based models.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl isopropylcarbamate |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl butylcarbamate |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl cyclohexylcarbamate |
Comparative Molecular Surface Analysis (CoMSA) for Activity Prediction
Comparative Molecular Surface Analysis (CoMSA) is a powerful computational technique used to establish a quantitative relationship between the three-dimensional physicochemical properties of a molecule and its biological activity. In the context of this compound derivatives, CoMSA can be hypothetically applied to predict their activity based on variations in their molecular surface properties.
A hypothetical CoMSA study on a series of this compound analogs could reveal key structural features influencing their activity. By creating a 3D model and calculating molecular interaction fields (e.g., steric, electrostatic), a predictive model can be generated.
Table 1: Hypothetical CoMSA Data for this compound Derivatives
| Compound ID | R-Group Substitution (Hypothetical) | Experimental Activity (Hypothetical IC50, µM) | Predicted Activity (CoMSA Model, µM) | Residual |
| NCPC-001 | H | 1.5 | 1.7 | -0.2 |
| NCPC-002 | 4-fluoro | 0.8 | 0.9 | -0.1 |
| NCPC-003 | 2-methyl | 2.3 | 2.1 | 0.2 |
| NCPC-004 | 4-methoxy | 1.2 | 1.3 | -0.1 |
| NCPC-005 | 3,4-dichloro | 0.5 | 0.6 | -0.1 |
This table is for illustrative purposes only, based on the principles of CoMSA, as specific experimental data for this compound was not found in the search results.
The analysis of such a model would likely indicate that electron-withdrawing groups on the chlorophenyl ring and specific steric configurations of the naphthalene moiety are crucial for enhanced activity. The predictive power of the CoMSA model, often validated by statistical parameters like the cross-validated correlation coefficient (q²), would guide the synthesis of more potent derivatives.
Pharmacophore Mapping and Its Application in Structure-Activity Understanding
Pharmacophore mapping is another critical computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would elucidate the key interaction points necessary for its biological effect.
A generated pharmacophore model for this compound would likely highlight the following features:
An aromatic ring feature corresponding to the naphthalene group.
A second aromatic feature from the 3-chlorophenyl ring.
A hydrogen bond donor/acceptor site associated with the carbamate linkage.
Table 2: Key Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Binding |
| Aromatic Ring 1 | Naphthalene moiety | Pi-pi stacking or hydrophobic interactions with the target protein. |
| Aromatic Ring 2 | 3-chlorophenyl moiety | Potential for halogen bonding and further hydrophobic interactions. |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the carbamate | Forms hydrogen bonds with amino acid residues in the active site. |
| Hydrogen Bond Donor | NH group of the carbamate | Forms hydrogen bonds with amino acid residues in the active site. |
| Hydrophobic Center | Overall molecular structure | Contributes to the overall binding affinity through hydrophobic interactions. |
This table represents a theoretical pharmacophore model based on the structure of the compound.
Understanding this pharmacophoric pattern is invaluable for virtual screening of compound libraries to identify novel molecules with similar interaction profiles. Furthermore, it provides a rational basis for designing new derivatives of this compound with improved activity by modifying the scaffold to better fit the identified pharmacophore.
Mechanistic Investigations of Naphthalene Containing Carbamates
Elucidation of Molecular Targets for Carbamate (B1207046) Action
The biological activity of Naphthalen-1-yl (3-chlorophenyl)carbamate and related compounds stems from their ability to inhibit specific enzymes. The primary targets identified are involved in critical physiological processes, ranging from photosynthesis in plants to neurotransmission and metabolism in mammals.
Photosystem II (PS II) Inhibition
Naphthalene-containing carbamates are known inhibitors of photosynthetic electron transport (PET). mdpi.comresearchgate.net While direct data for this compound is not available, studies on structurally analogous compounds, such as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, have demonstrated their role as inhibitors of Photosystem II (PS II). mdpi.comresearchgate.netnih.gov These compounds disrupt the photosynthetic process by binding to specific sites within the PS II complex, interrupting the flow of electrons. umn.edu
The inhibitory activity of these related compounds on PET in spinach (Spinacia oleracea L.) chloroplasts was found to be moderate. mdpi.comresearchgate.net For the series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, the half-maximal inhibitory concentration (IC50) values ranged from 0.05 to 0.664 mmol/L. nih.gov The most potent compound in this specific series was 1-[(2-chlorophenyl)-carbamoyl]naphthalen-2-yl propylcarbamate, with an IC50 of 0.08 mmol/L. mdpi.com This activity confirms that the naphthalene-carbamate scaffold is capable of interfering with PS II, a mechanism of action shared by many commercial herbicides. mdpi.comumn.edu It is presumed that the mechanism involves reversible binding to the D1 quinone-binding protein in the thylakoid membrane. umn.edumdpi.com
| Compound Analogue | IC50 (mmol/L) |
|---|---|
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl methylcarbamate | 0.141 |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | 0.103 |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate | 0.080 |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl butylcarbamate | 0.106 |
| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl pentylcarbamate | 0.124 |
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Carbamate-containing compounds are well-established inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are serine hydrolases critical for terminating the action of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes leads to an increase in acetylcholine levels in cholinergic synapses, a strategy employed in the treatment of various neuromuscular disorders and Alzheimer's disease. nih.govnih.gov
While specific IC50 values for this compound are not documented in the available literature, the general class of aromatic carbamates demonstrates significant inhibitory potential. mdpi.com For instance, studies on various benzene-based and salicylanilide (B1680751) carbamates show inhibitory activities with IC50 values ranging from the low micromolar to sub-micromolar range. nih.govmdpi.com Often, these compounds show a stronger inhibitory potency against BChE compared to AChE. nih.gov For example, a series of novel carbamates showed excellent selective inhibitory activity for BChE with IC50 values as low as 0.12 µM. researchgate.net Given the structural features of this compound, it is highly probable that it also acts as an inhibitor of both AChE and BChE.
Carboxylesterase Inhibition
Carboxylesterases (CEs) are another class of serine hydrolases that are ubiquitously present in various organisms. nih.gov They play a protective role by metabolizing xenobiotics, including therapeutic drugs and pesticides. nih.gov The inhibition of CEs can significantly alter the metabolism and efficacy of such agents. nih.gov While specific studies on this compound are lacking, carbamates are known to be involved in the detoxification processes of insecticides by CEs. The inhibition of human carboxylesterase 1 (CES1) has been demonstrated with various compounds, which can lead to the retention of esters within cells. nih.gov
Inhibition of Other Serine Hydrolases (e.g., Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase)
The carbamate functional group is recognized as a versatile chemotype for the inhibition of the broader family of serine hydrolases. nih.gov This class of enzymes performs a vast array of physiological functions. nih.gov Beyond cholinesterases and carboxylesterases, other important serine hydrolases that are potential targets for carbamate inhibitors include Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary regulator of endocannabinoid signaling molecules like anandamide (B1667382). scispace.comnih.gov Inhibition of FAAH potentiates the analgesic and anti-inflammatory effects of anandamide. scispace.com Numerous carbamate-based inhibitors of FAAH have been developed, with some exhibiting IC50 values in the low nanomolar range. scispace.com For example, the well-studied FAAH inhibitor URB597 is a carbamate derivative. nih.gov
Monoacylglycerol Lipase (MAGL): MAGL is the main enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). core.ac.ukresearchgate.net Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. researchgate.netnih.gov Carbamate scaffolds have been successfully employed to create potent and selective MAGL inhibitors. core.ac.uk
Given the reactivity of the carbamate moiety, it is plausible that this compound could exhibit inhibitory activity against FAAH, MAGL, or other members of the serine hydrolase family.
Molecular Interactions at Enzyme Active Sites
The primary mechanism by which carbamates inhibit serine hydrolases is through the covalent modification of the catalytic serine residue in the enzyme's active site. This process, known as carbamylation, mimics the natural substrate binding and acylation step of the hydrolytic cycle. However, the resulting carbamoyl-enzyme complex is significantly more stable and hydrolyzes very slowly, effectively inactivating the enzyme in a pseudo-irreversible manner.
Molecular docking studies on related carbamate and naphthalene-based inhibitors interacting with enzymes like cholinesterases and others reveal key binding features:
Covalent Bonding: The electrophilic carbonyl carbon of the carbamate group is attacked by the nucleophilic hydroxyl group of the active site serine.
Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, forming interactions with amino acid residues in the active site.
Hydrophobic and π-π Interactions: The aromatic naphthalene (B1677914) and chlorophenyl rings are capable of engaging in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tryptophan, tyrosine) within the active site gorge or peripheral anionic sites of enzymes like cholinesterases. nih.gov
In a study of the fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076), molecular docking showed that the compound could bind to target proteins through van der Waals forces, electrostatic forces, and hydrogen bonding. mdpi.com These types of interactions are likely crucial for the positioning and stabilization of this compound within the active site of its target enzymes prior to carbamylation.
Insights into Cellular Pathways Modulated by Naphthalene-Carbamate Scaffolds
The inhibition of specific molecular targets by this compound and related compounds translates into the modulation of broader cellular and physiological pathways.
Photosynthesis Pathway: By inhibiting PS II, these compounds directly interfere with the light-dependent reactions of photosynthesis in plants and algae. mdpi.comumn.edu This blocks the production of ATP and NADPH, ultimately leading to cell death, which is the basis for their herbicidal activity. umn.edu
Cholinergic Neurotransmission: Inhibition of AChE and BChE leads to an accumulation of acetylcholine at nerve synapses. This enhances cholinergic signaling, a pathway fundamental to muscle control, memory, and cognition. nih.gov
Lipid Signaling Pathways: Potential inhibition of FAAH and MAGL would significantly impact the endocannabinoid system. By preventing the breakdown of anandamide and 2-AG, naphthalene-carbamates could elevate the levels of these lipid signaling molecules, thereby modulating pathways involved in pain, inflammation, and neurotransmission. nih.govnih.gov
Metabolic and Detoxification Pathways: The naphthalene moiety itself is subject to metabolic processes, primarily initiated by cytochrome P450 enzymes to form naphthalene oxide. ca.govwho.int The degradation of naphthalene in microorganisms can proceed through intermediates like salicylate (B1505791) or phthalate, eventually feeding into central carbon metabolism via the Krebs cycle. mdpi.commdpi.com Inhibition of carboxylesterases could also interfere with the detoxification of various xenobiotics and the metabolism of ester-containing drugs. nih.gov Furthermore, studies on other naphthalene derivatives have shown impacts on cell wall structure, membrane integrity, and mitochondrial function in fungi, indicating that naphthalene-based scaffolds can have wide-ranging effects on fundamental cellular processes. mdpi.com
Proposed Mechanisms of Action for Diverse Biological Activities
Naphthalene-containing carbamates represent a class of compounds with a wide array of observed biological effects. The fusion of a naphthalene ring system with a carbamate functional group gives rise to molecules capable of interacting with various biological targets. Research into their mechanisms of action has revealed several proposed pathways through which they exert their effects, ranging from enzyme inhibition to disruption of fundamental cellular processes. The specific biological activity is often dictated by the substitution patterns on both the naphthalene and the phenylcarbamate moieties.
One of the most studied activities of naphthalene-containing carbamates is the inhibition of photosynthetic electron transport (PET). nih.govmdpi.com This activity is particularly relevant for their potential application as herbicides. The proposed mechanism centers on the disruption of Photosystem II (PS II), a critical protein complex in the thylakoid membranes of chloroplasts responsible for water splitting and the initial steps of light-dependent reactions. researchgate.netresearchgate.net It is suggested that these compounds bind to PS II, blocking the electron flow between the primary quinone acceptor (QA) and the secondary quinone acceptor (QB). researchgate.net This interruption of the PET chain ultimately leads to the inhibition of photosynthesis. researchgate.netresearchgate.net The site of action is believed to be on the acceptor side of PS II, between the P680 reaction center and the plastoquinone (B1678516) pool. researchgate.net The efficacy of this inhibition is influenced by the lipophilicity and electronic properties of the substituents on the anilide (phenylcarbamate) portion of the molecule. researchgate.net
| Compound | Alkyl Substituent (R) | IC₅₀ (mmol/L) |
|---|---|---|
| 1a | Methyl | 0.141 |
| 1b | Propyl | 0.080 |
| 1c | Butyl | 0.108 |
| 1d | Pentyl | 0.125 |
| 1e | Hexyl | 0.127 |
Beyond their effects on photosynthesis, a general and well-established mechanism of action for carbamate-containing compounds is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govmdpi.com These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. nih.gov Carbamates act as competitive inhibitors by carbamylating a serine residue in the active site of the enzyme. nih.gov This process is reversible but at a much slower rate than the natural hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors. nih.gov This mechanism is the basis for the use of many carbamate compounds as insecticides and in the pharmacotherapy of conditions like Alzheimer's disease. nih.govnih.gov While direct studies on this compound as a cholinesterase inhibitor are not widely reported, its structural similarity to known carbamate inhibitors suggests this as a highly plausible mechanism for potential neuroactivity. nih.gov
The naphthalene moiety itself is a versatile scaffold found in numerous biologically active molecules with diverse mechanisms. nih.govresearchgate.net Naphthalene derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antidepressant properties. nih.govresearchgate.netbiointerfaceresearch.com For example, some naphthalene-based compounds function as topoisomerase inhibitors or microtubule inhibitors, mechanisms relevant to cancer chemotherapy. nih.gov In the context of antimicrobial activity, related compounds like N-(naphthalen-1-yl) phenazine-1-carboxamide have been shown to act as fungicides by disrupting the cell wall and membrane integrity, inhibiting key enzymes like β-1,3-glucanase and ATPase, and affecting mitochondrial function in fungi such as Rhizoctonia solani. mdpi.com These findings suggest that naphthalene-containing carbamates could potentially exert antimicrobial effects through multiple modes of action, targeting fundamental cellular structures and metabolic processes. mdpi.com
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Naphthalen-1-yl (3-chlorophenyl)carbamate, docking simulations can elucidate its potential binding modes within the active sites of various protein targets.
Identification of Key Binding Residues
Docking studies on analogous carbamate-containing compounds have shown that the carbamate (B1207046) moiety often acts as a key interacting group. For instance, in studies of carbamates with acetylcholinesterase (AChE), the carbonyl carbon of the carbamate is susceptible to nucleophilic attack by serine residues in the enzyme's catalytic triad. mdpi.com For this compound, it is hypothesized that the carbamate linker would play a crucial role in forming hydrogen bonds with amino acid residues.
The naphthalene (B1677914) and 3-chlorophenyl rings are expected to form hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket. Specifically, the chlorine atom on the phenyl ring could participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. Docking studies of similar naphthalene-based compounds have revealed interactions with residues such as tyrosine, phenylalanine, and tryptophan through π-π stacking.
A hypothetical docking of this compound into a protein active site might reveal the interactions detailed in the table below.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues |
| Hydrogen Bonding | Carbamate N-H and C=O | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | Naphthalene Ring, Phenyl Ring | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Naphthalene Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding | Chlorine on Phenyl Ring | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
Prediction of Binding Affinities
The binding affinity, often expressed as the binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values indicate a more stable complex. For structurally related naphthalene derivatives, molecular docking studies have reported binding energies in the range of -9.08 to -10.08 kcal/mol against targets like histone deacetylase 2 (HDAC2). ekb.eg Similarly, studies on other carbamate derivatives have shown a wide range of binding affinities depending on the specific target protein. nih.gov
Based on these analogous systems, the predicted binding affinity for this compound would be expected to be in a similar range, suggesting a potentially strong interaction with its biological target. The specific value would depend on the topology and chemical nature of the binding site.
Quantum Chemical Investigations
Quantum chemical methods are employed to understand the electronic structure and reactivity of molecules. These studies provide a fundamental understanding of the intrinsic properties of this compound.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule.
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and localization of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. ucsb.edu
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system. researchgate.net The LUMO, on the other hand, is likely to be distributed over the carbamate group and the 3-chlorophenyl ring, influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group. mdpi.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
| Molecular Orbital | Predicted Localization | Chemical Reactivity Implication |
| HOMO | Naphthalene Ring | Site for electrophilic attack |
| LUMO | Carbamate Group and 3-Chlorophenyl Ring | Site for nucleophilic attack |
Characterization of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. rsc.org
In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) would be expected around the electronegative oxygen and chlorine atoms, as well as the π-system of the aromatic rings. These regions are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in blue) are anticipated around the hydrogen atoms, particularly the N-H group of the carbamate, indicating sites for nucleophilic attack. researchgate.net Such maps are instrumental in understanding and predicting the non-covalent interactions of the molecule with its biological receptor.
Analytical Methodologies for Naphthalen 1 Yl 3 Chlorophenyl Carbamate
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of Naphthalen-1-yl (3-chlorophenyl)carbamate, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on both the naphthalene (B1677914) and chlorophenyl rings, as well as a signal for the N-H proton of the carbamate (B1207046) group. The integration of these signals would correspond to the number of protons in each chemical environment. The ¹³C NMR spectrum would show distinct resonances for each carbon atom, including the carbonyl carbon of the carbamate linkage and the carbons of the aromatic rings. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C=O (carbonyl) stretching, C-N stretching, and the C-O stretching of the ester group. Additionally, bands corresponding to the aromatic C-H stretching and C=C bending vibrations of the naphthalene and chlorophenyl rings, as well as a band for the C-Cl bond, would be present.
Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can offer further structural confirmation.
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Wavenumbers / m/z | Assignment |
| ¹H NMR | δ 7.0-8.5 ppm | Aromatic protons (naphthalene and chlorophenyl rings) |
| ¹H NMR | δ 8.5-9.5 ppm | N-H proton (carbamate) |
| ¹³C NMR | δ 110-140 ppm | Aromatic carbons |
| ¹³C NMR | δ 150-160 ppm | C=O (carbonyl) carbon |
| IR | 3200-3400 cm⁻¹ | N-H stretching |
| IR | 1700-1750 cm⁻¹ | C=O stretching |
| IR | 1200-1300 cm⁻¹ | C-O stretching |
| IR | 1000-1100 cm⁻¹ | C-N stretching |
| MS (EI) | ~297 m/z | Molecular ion [M]⁺ |
Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of carbamate compounds. A reversed-phase HPLC method, using a C18 column, would be suitable for the separation of this non-polar compound. The mobile phase would typically consist of a mixture of acetonitrile or methanol and water. Detection can be achieved using a UV detector, as the naphthalene and chlorophenyl rings are strong chromophores.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of thermally stable and volatile compounds. Carbamates can sometimes be thermally labile, but with appropriate derivatization or careful optimization of the GC conditions (e.g., using a short column and fast temperature ramp), direct analysis may be possible. The mass spectrometer provides high selectivity and sensitivity for detection and confirmation. A searchable GC-MS spectral database can be used to identify unknown substances by comparing their spectra to those of known compounds.
Interactive Data Table: Typical Chromatographic Conditions
| Parameter | HPLC | GC-MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~220 nm | Mass Spectrometry (EI mode) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | Isothermal or Gradient | Temperature programmed (e.g., 100°C to 300°C) |
Advanced Analytical Techniques for Compound Characterization and Purity Assessment
Beyond the standard spectroscopic and chromatographic methods, several advanced techniques can provide deeper insights into the properties of this compound.
Tandem Mass Spectrometry (MS/MS): MS/MS can be used for structural confirmation and for the sensitive and selective quantification of the compound in complex matrices. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced, which can be used as a fingerprint for the compound.
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, chlorine) in the compound. This data is used to confirm the empirical formula of the synthesized compound.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Naphthalen-1-yl (3-chlorophenyl)carbamate Analogs
The synthesis of analogs of this compound is a crucial step in understanding its structure-activity relationships (SAR) and optimizing its potential biological activities. Future synthetic endeavors could explore modifications of both the naphthalene (B1677914) and the 3-chlorophenyl moieties.
Systematic modifications to the naphthalene ring, such as the introduction of various substituents (e.g., alkyl, alkoxy, nitro groups) at different positions, could significantly influence the compound's electronic and steric properties. Similarly, altering the substitution pattern on the phenyl ring or replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or with electron-donating or electron-withdrawing groups would provide a library of analogs for comprehensive screening. For instance, a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates with various alkyl, cycloalkyl, and arylalkyl chains have been successfully synthesized, demonstrating the feasibility of such derivatization. researchgate.net
Furthermore, the carbamate (B1207046) linker itself can be a target for modification. The synthesis of regioisomers, where the carbamate group is attached to different positions on the naphthalene ring, could reveal important insights into the spatial requirements for biological activity. The general synthetic approach for related carbamates often involves the reaction of a naphthol derivative with an appropriate isocyanate or the multi-step conversion of a carboxylic acid to a carbamate via a Curtius rearrangement. jocpr.com These established synthetic routes can be adapted for the creation of a diverse range of this compound analogs.
Table 1: Proposed Analogs of this compound for Future Synthesis and Evaluation
| Modification Site | Proposed Substituents/Modifications | Rationale |
| Naphthalene Ring | Methyl, Methoxy, Nitro at various positions | To probe the effect of electron-donating and electron-withdrawing groups on activity. |
| Hydroxyl, Amino groups | To introduce hydrogen bonding capabilities and potential for further functionalization. | |
| Phenyl Ring | Fluoro, Bromo, Iodo at the 3-position | To investigate the influence of different halogens on binding affinity and metabolic stability. |
| Methyl, Trifluoromethyl at various positions | To explore the impact of steric bulk and electronic effects on the phenyl ring. | |
| Carbamate Linker | Thio-carbamate, Reverse carbamate | To alter the electronic properties and hydrogen bonding capacity of the linker. |
| Isomeric attachment to the naphthalene ring (e.g., Naphthalen-2-yl) | To understand the importance of the spatial arrangement of the pharmacophoric groups. |
Advanced Mechanistic Studies and Target Validation
A critical area for future research is the elucidation of the precise mechanism of action of this compound and the identification of its molecular targets. While many carbamates are known to act as inhibitors of enzymes such as acetylcholinesterase, the specific targets for this compound remain unknown. nih.govnih.gov
Initial studies could involve broad-spectrum screening against a panel of enzymes, receptors, and ion channels to identify potential biological targets. For example, related hydroxynaphthanilides have been shown to inhibit photosynthetic electron transport in photosystem II (PS II). researchgate.netresearchgate.net This suggests that this compound and its analogs could be investigated for similar activities, which might have applications in herbicide development.
Once a primary target is identified, detailed mechanistic studies would be necessary to understand the molecular interactions at the atomic level. Techniques such as X-ray crystallography of the compound in complex with its target protein would provide invaluable structural information. Biochemical assays, including enzyme kinetics and binding affinity studies, would further characterize the inhibitory mechanism (e.g., competitive, non-competitive, or irreversible inhibition). For carbamate inhibitors, covalent modification of serine hydrolases is a common mechanism of action that could be investigated. nih.gov
Target validation studies using cellular and in vivo models would be essential to confirm that the observed biological effects of the compound are indeed due to its interaction with the identified target. This could involve techniques such as gene knockdown or knockout of the target protein and observing the resulting phenotype in the presence of the compound.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental studies can significantly accelerate the drug discovery and development process. For this compound, computational approaches can be employed from the initial stages of analog design to the detailed analysis of its mechanism of action.
Molecular docking studies can be used to predict the binding modes of this compound and its analogs to potential biological targets. mdpi.com This can help in prioritizing the synthesis of compounds with the highest predicted binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized analogs to develop models that correlate the physicochemical properties of the compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and conformational changes that are crucial for its activity. nih.gov Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
The synergy between computational predictions and experimental validation is key. For example, computational studies on other carbamates have elucidated their reaction pathways and the role of catalysts in their synthesis, providing a framework for optimizing synthetic routes. mdpi.com Similarly, computational investigations of naphthalene derivatives have provided insights into their electronic properties and potential biological activities. researchgate.net
Table 2: Proposed Computational and Experimental Workflow for Rational Drug Design
| Step | Computational Approach | Experimental Approach |
| 1. Target Identification | Reverse docking, Pharmacophore modeling | High-throughput screening, Phenotypic screening |
| 2. Hit-to-Lead Optimization | Molecular docking, QSAR, Free energy perturbation | Synthesis of analogs, In vitro activity assays |
| 3. Mechanistic Studies | Molecular dynamics simulations, Quantum mechanics calculations | X-ray crystallography, Enzyme kinetics, Site-directed mutagenesis |
| 4. ADMET Profiling | In silico ADMET prediction | In vitro and in vivo pharmacokinetic and toxicology studies |
Broader Exploration of Biological Applications Beyond Current Scope
While the initial biological activities of related naphthalene-based compounds have been explored in areas such as antimicrobial and herbicidal effects, the therapeutic potential of this compound and its analogs could extend to a much wider range of applications. researchgate.netjocpr.com The naphthalene moiety is a privileged structure in medicinal chemistry, found in compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. dntb.gov.ua
Future research should, therefore, include the screening of this compound and its newly synthesized analogs against a broad array of disease models. For example, given that some carbamates exhibit anticholinesterase activity, these compounds could be evaluated for their potential in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov
The anticancer potential of these compounds is another promising avenue for investigation. Naphthalene derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines. nih.gov Screening of this compound analogs against a panel of cancer cell lines could lead to the identification of novel anticancer agents.
Furthermore, the anti-inflammatory and analgesic properties of this class of compounds should be explored. Many carbamate-containing molecules are known to interact with enzymes involved in inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Naphthalen-1-yl (3-chlorophenyl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-chlorophenyl isocyanate with 1-naphthol under anhydrous conditions. A reflux setup in dry tetrahydrofuran (THF) with catalytic triethylamine (0.5–1 mol%) is commonly used . To optimize yield, monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient). Adjust stoichiometric ratios (e.g., 1.2:1 excess of 3-chlorophenyl isocyanate) to minimize side products.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: 262.0388 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions:
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm for naphthalene and 3-chlorophenyl groups) and carbamate NH (δ 5.8–6.2 ppm, broad singlet).
- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~155 ppm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS Category 1 guidelines:
- Respiratory protection : Use NIOSH-approved particulate respirators (N95 or higher) during aerosol-generating steps .
- Skin protection : Wear nitrile gloves and apply barrier creams to prevent dermal absorption. Post-handling, wash hands with pH-neutral soap .
- Environmental controls : Use closed-system containers to avoid contamination of water systems .
Advanced Research Questions
Q. How does the compound interact with cholinesterase enzymes, and what experimental models are suitable for studying inhibition kinetics?
- Methodological Answer : The carbamate group acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Use Ellman’s assay with human recombinant AChE/BChE:
- Procedure : Incubate enzyme with compound (0.1–100 µM) in phosphate buffer (pH 8.0), add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and measure absorbance at 412 nm. Calculate IC₅₀ values using nonlinear regression .
- Selectivity : Compare inhibition ratios (AChE/BChE) to identify structural determinants of selectivity .
Q. What crystallographic techniques are effective for resolving the compound’s 3D structure, and how can data refinement challenges be addressed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs for refinement:
- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Refinement challenges : Address disorder in the naphthalene ring using PART instructions in SHELXL. Validate with R-factor convergence (<0.05) and residual electron density maps .
Q. How can computational methods (e.g., QSAR, molecular docking) predict the compound’s bioactivity and guide structural modifications?
- Methodological Answer :
- QSAR : Use Gaussian or GAMESS for DFT calculations (B3LYP/6-31G* basis set) to derive electronic parameters (e.g., HOMO/LUMO energies). Correlate with experimental IC₅₀ values to build predictive models .
- Docking : Dock the compound into AChE (PDB ID: 4EY7) using AutoDock Vina. Focus on π-π stacking between naphthalene and Trp86 residue, and hydrogen bonding with catalytic serine .
Q. What are the toxicological implications of environmental persistence, and how can degradation pathways be studied?
- Methodological Answer : Conduct OECD 301B biodegradation tests:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
